1-(4-Amino-3-(methylthio)phenyl)propan-2-one
Description
1-(4-Amino-3-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with an amino (-NH₂) group at the para position and a methylthio (-SMe) group at the meta position. This compound is structurally related to metabolites of amphetamine derivatives, such as 4-methylthioamphetamine (4-MTA), where oxidative deamination produces ketone metabolites like 1-[4-(methylthio)phenyl]propan-2-one .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(4-amino-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
DUGLVLVBXMAVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-amino-3-(methylthio)benzaldehyde with a suitable reagent to introduce the propan-2-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-(4-Amino-3-(methylthio)phenyl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-related properties:
*Calculated using standard atomic weights.
Key Observations:
- Electron Effects: The amino group in the target compound enhances nucleophilic reactivity at the phenyl ring, while the methylthio group provides mild steric hindrance. In contrast, the trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one strongly withdraws electrons, making the compound less reactive in electrophilic substitutions .
- Metabolic Pathways: The target compound and 1-[4-(methylthio)phenyl]propan-2-one are both ketone metabolites of amphetamines. The latter is reduced to 1-[4-(methylthio)phenyl]propan-2-ol in vivo, suggesting that the absence of an amino group may favor reductive metabolism .
Pharmacological Potential
- COX-2 Inhibition: A structurally complex analog, 1-((4-(2-(methylthio)-1H-benzimidazol-1-yl)thiazol-2-yl)amino)propan-2-one, exhibits potent COX-2 inhibition (IC₅₀: 0.045–0.075 μM) due to its thiosemicarbazone moiety . The target compound’s amino and methylthio groups may similarly engage in hydrogen bonding with enzyme active sites, though direct evidence is lacking.
- Antioxidant Interactions : Sulfur-containing propan-2-one derivatives, such as 1-(methyldisulfanyl)propan-2-one, are detected in thermally processed foods and may influence redox pathways . The methylthio group in the target compound could confer mild antioxidant properties.
Metabolic Stability
- The amino group in this compound may increase susceptibility to oxidative deamination compared to non-amino analogs like 1-(3-(methylthio)phenyl)propan-2-one. This could impact its pharmacokinetic profile in drug design contexts .
Biological Activity
1-(4-Amino-3-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.28 g/mol. The compound features an amino group, a methylthio group, and a propanone moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, potentially influencing their activity.
- Hydrophobic Interactions : The methylthio group enhances hydrophobic interactions, which may improve binding affinity to target proteins.
These interactions suggest that the compound could modulate enzyme activity or receptor interactions, leading to specific biological effects.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, although specific studies are required for confirmation.
- Anticancer Activity : There are indications that this compound may have anticancer properties, particularly through its interactions with cellular pathways involved in proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Compounds with similar structures have been evaluated for their biological effects. Below is a comparative table highlighting some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Amino-3-(methylthio)phenyl)-2-bromopropan-1-one | Different bromine position; potential variations in activity | |
| 1-(3-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one | Variation in amino group position; differing pharmacological properties | |
| 1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one | Positional variant affecting reactivity and interactions |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A study demonstrated that derivatives of methylthio-substituted phenyl compounds exhibited significant antimicrobial activity against various bacterial strains. The presence of the methylthio group was crucial for enhancing bioactivity .
- Anticancer Activity : Research on structurally related compounds indicated that modifications in the amino group position could lead to improved anticancer efficacy. For instance, certain derivatives showed enhanced growth inhibition against MCF-7 breast cancer cells .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound could induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Amino-3-(methylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-amino-3-(methylthio)acetophenone) reacts with an aldehyde under basic conditions (e.g., aqueous NaOH in ethanol) . Alternatively, reductive amination of a propan-2-one precursor with ammonia or amine derivatives using borohydride reagents (e.g., NaBH₄) is viable . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: ethanol/NaOH at room temperature yields ~60–70% purity, while catalytic hydrogenation improves stereochemical control .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C-APT NMR identify substituent effects (e.g., methylthio groups cause upfield shifts in aromatic protons) .
- FT-IR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and amino (N-H) bends at ~3300 cm⁻¹ .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve 3D structures, particularly for analyzing bond angles and torsional strain in the propan-2-one moiety .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : The methylthio group increases susceptibility to oxidation. Store under inert gas (N₂/Ar) at −20°C to prevent degradation. Stability studies using HPLC (C18 columns, acetonitrile/water mobile phase) show <5% degradation over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts like regioisomers or oxidized derivatives?
- Methodological Answer :
- Byproduct suppression : Use scavengers (e.g., thiourea for heavy metals) during Claisen-Schmidt condensation to reduce side reactions .
- Chromatographic monitoring : Employ HPLC with UV detection (λ = 254 nm) to track impurities. Relative retention times (RRT) for common byproducts (e.g., trifluoromethyl regioisomers) are typically <0.2% when using borohydride reductants .
Q. What strategies resolve contradictions in NMR spectral assignments for structurally similar analogs?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish between amino and methylthio substituents in crowded aromatic regions .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for proposed structures, reducing ambiguity in peak assignments .
Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The propan-2-one carbonyl is electrophilic (LUMO energy ≈ −1.5 eV), while the amino group acts as a nucleophile (HOMO ≈ −6.2 eV) .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes), guiding SAR studies .
Q. What role does the methylthio group play in the compound’s photophysical properties?
- Methodological Answer : The thioether group enhances conjugation, red-shifting UV-Vis absorption (λmax ≈ 280–320 nm). Time-dependent DFT (TD-DFT) simulations align with experimental data to model excited-state behavior .
Methodological Notes
- Safety : The compound’s amino and thioether groups require handling in a fume hood with nitrile gloves. Air-sensitive intermediates necessitate Schlenk-line techniques .
- Reproducibility : Report solvent purity (e.g., HPLC-grade ethanol) and catalyst batch numbers to ensure synthetic reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
